

An In-depth Technical Guide to 5-Bromo-4-fluoro-2-iodopyridine

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Compound of Interest

Compound Name: 5-Bromo-4-fluoro-2-iodopyridine

Cat. No.: B567896

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Abstract

5-Bromo-4-fluoro-2-iodopyridine, bearing the Chemical Abstracts Service (CAS) registry number 1260669-95-1, is a key halogenated pyridine derivative.^{[1][2]} This versatile building block is of significant interest in medicinal chemistry and materials science due to its unique substitution pattern, which allows for selective and sequential functionalization. The presence of bromine, fluorine, and iodine atoms at distinct positions on the pyridine ring offers multiple reactive handles for advanced organic synthesis, particularly in the construction of complex, polysubstituted pyridine cores for novel drug candidates and functional materials. This technical guide provides a comprehensive overview of the known properties, synthesis, and applications of this compound, with a focus on its utility in cross-coupling reactions.

Chemical and Physical Properties

Precise experimental data for **5-Bromo-4-fluoro-2-iodopyridine** is not extensively documented in publicly available literature. However, based on data for structurally similar compounds and information from chemical suppliers, the following properties can be summarized.

Property	Value	Reference
CAS Number	1260669-95-1	[1][2]
Molecular Formula	C5H2BrFIN	[3]
Molecular Weight	301.88 g/mol	[3]
Appearance	Off-White to Light Yellow Solid	N/A
Purity	≥97%	[4]
Storage	Store in a cool, dry, dark place under an inert atmosphere.	[5]

Note: Some physical properties such as melting and boiling points are not consistently reported and should be determined experimentally.

Synthesis

A definitive, published experimental protocol specifically for the synthesis of **5-Bromo-4-fluoro-2-iodopyridine** is not readily available. However, the synthesis of polysubstituted pyridines often involves multi-step sequences that may include halogenation, diazotization, and metal-halogen exchange reactions. The synthesis of the related compound, 5-bromo-2-chloro-4-fluoro-3-iodopyridine, has been described and involves a two-step process starting from 2-chloro-4-fluoropyridine, utilizing ortho-lithiation and halogen dance reactions.[6] A plausible synthetic route to **5-Bromo-4-fluoro-2-iodopyridine** could be adapted from established methods for the synthesis of fluoropyridine compounds, potentially starting from a corresponding aminopyridine precursor.[7]

Reactivity and Applications in Organic Synthesis

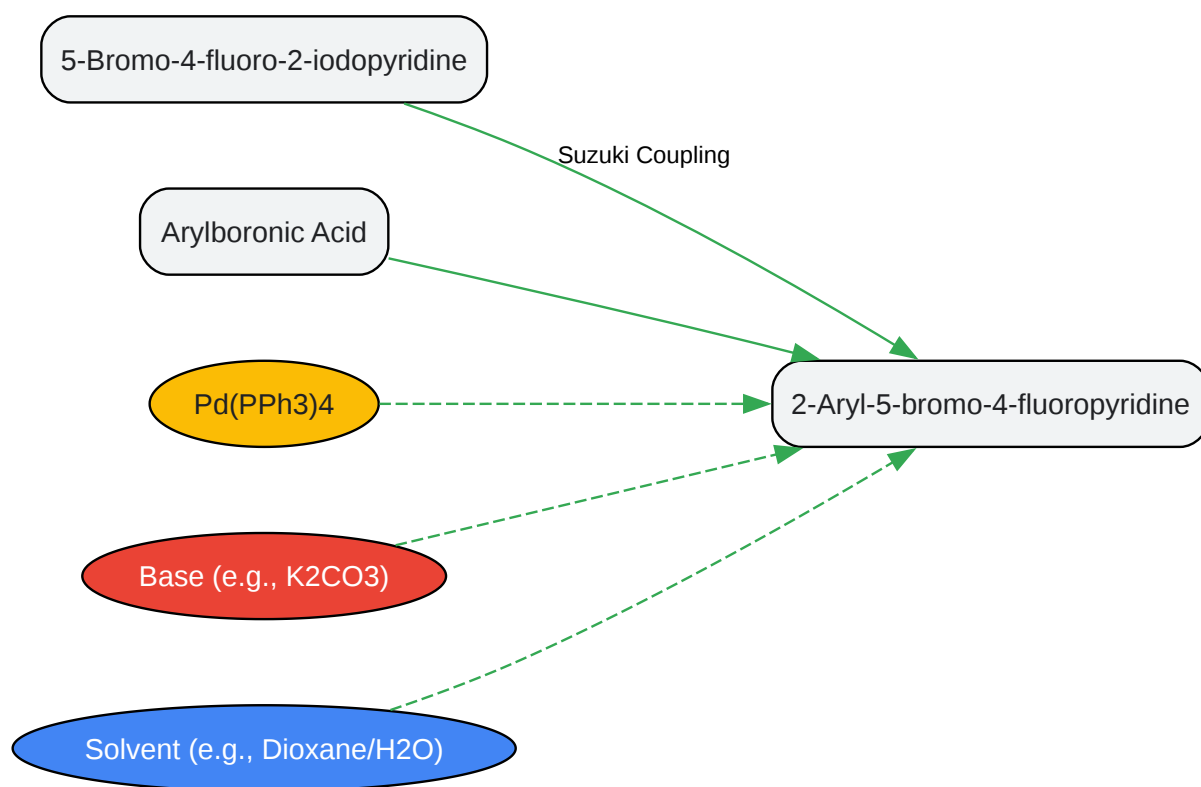
The strategic placement of three different halogen atoms on the pyridine ring makes **5-Bromo-4-fluoro-2-iodopyridine** a highly valuable and versatile intermediate in organic synthesis. The differential reactivity of the carbon-halogen bonds allows for selective functionalization. Generally, the carbon-iodine bond is the most reactive towards palladium-catalyzed cross-coupling reactions, followed by the carbon-bromine bond, while the carbon-fluorine bond is more susceptible to nucleophilic aromatic substitution. This reactivity profile enables the sequential introduction of various substituents onto the pyridine core.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds.[8] Due to the high reactivity of the carbon-iodine bond, **5-Bromo-4-fluoro-2-iodopyridine** is an excellent substrate for selective Suzuki-Miyaura coupling at the 2-position. This allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups while leaving the bromo and fluoro substituents intact for subsequent transformations.

This protocol is a generalized procedure adapted from similar reactions and should be optimized for specific substrates.[9][10]

Reaction:



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A representative Suzuki-Miyaura coupling reaction.

Materials:

- **5-Bromo-4-fluoro-2-iodopyridine** (1.0 equiv)
- Arylboronic acid (1.1-1.5 equiv)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
- Base (e.g., K₂CO₃, 2.0 equiv)
- Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

- To a dry reaction vessel, add **5-Bromo-4-fluoro-2-iodopyridine**, the arylboronic acid, and the base.
- Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
- Add the palladium catalyst under a positive flow of the inert gas.
- Add the degassed solvent via syringe.
- Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.
- The crude product is then purified by flash column chromatography.

Safety and Handling

Detailed toxicological data for **5-Bromo-4-fluoro-2-iodopyridine** is not available. Standard laboratory safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. General handling guidelines include:

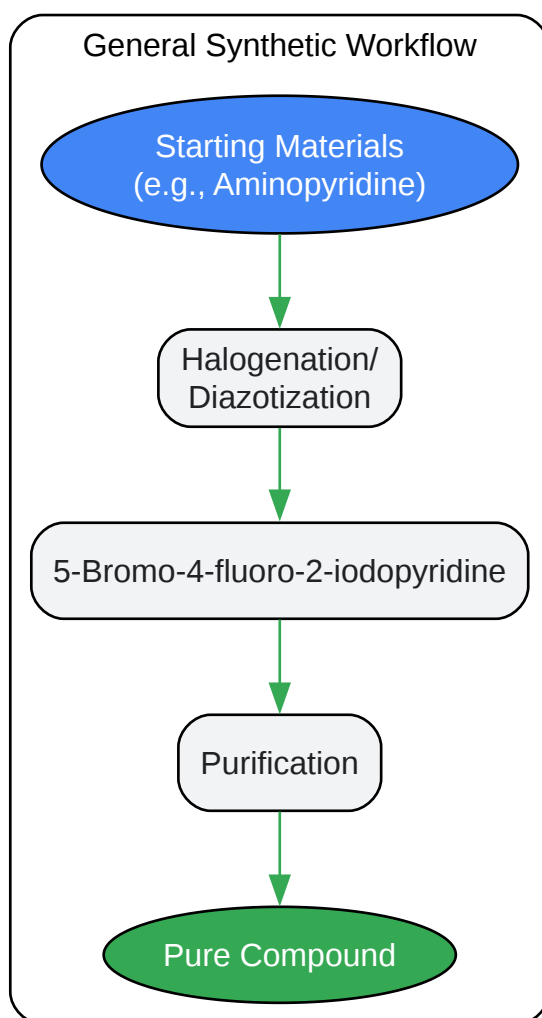
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

- Handle in a well-ventilated area or a fume hood.
- Avoid inhalation of dust and contact with skin and eyes.

Conclusion

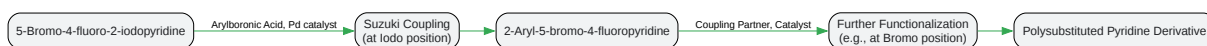
5-Bromo-4-fluoro-2-iodopyridine is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique arrangement of three different halogen atoms allows for selective and sequential functionalization, providing access to a wide array of complex polysubstituted pyridines. The high reactivity of the iodo group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, makes it an ideal starting point for the synthesis of novel compounds with potential biological activity. Further research into the properties and reactivity of this compound is warranted to fully exploit its potential in drug discovery and materials science.

Workflow and Pathway Diagrams



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A generalized synthetic workflow for **5-Bromo-4-fluoro-2-iodopyridine**.



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Sequential functionalization pathway of **5-Bromo-4-fluoro-2-iodopyridine**.

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